
N-(2-(4-Chlor-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzolsulfonamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms and two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups and a chlorine atom . The compound also contains a benzenesulfonamide group, which consists of a benzene ring attached to a sulfonamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole ring, as a heterocyclic ring, would likely contribute to the compound’s reactivity . The presence of the chlorine atom, the methyl groups, and the benzenesulfonamide group would also influence the compound’s physical and chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The pyrazole ring, being a part of the compound, could potentially undergo a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as the presence of the pyrazole ring, the chlorine atom, the methyl groups, and the benzenesulfonamide group would all play a role .Wissenschaftliche Forschungsanwendungen
Kontrollierte Polymerisation
N-(2-(4-Chlor-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzolsulfonamid: kann als Kettenübertragungsmittel (CTA) in kontrollierten radikalischen Polymerisationsprozessen wie der reversiblen Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT) dienen. Diese Anwendung ermöglicht die Herstellung von Polymeren mit genau definierten Molekulargewichten und niedrigen Polydispersitäten, was für die Herstellung von Materialien mit spezifischen Eigenschaften für die industrielle oder medizinische Verwendung entscheidend ist .
Antileishmaniale und Antimalaria-Aktivitäten
Verbindungen mit einem Pyrazol-Rest, ähnlich dem in Frage stehenden, sind dafür bekannt, potente antileishmaniale und antimalaria-Aktivitäten aufzuweisen. Diese Aktivitäten werden oft in vitro-Studien und Molekularsimulationen untersucht, um ihre Bindungsaffinitäten und ihr Potenzial als Therapeutika gegen Krankheiten wie Leishmaniose und Malaria zu bestimmen .
Anti-tuberkuläres Potenzial
Der in This compound vorhandene Strukturbaustein findet sich auch in Verbindungen wieder, die synthetisiert und auf ihr anti-tuberkuläres Potenzial gegen Stämme von Mycobacterium tuberculosis getestet wurden. Solche Verbindungen können zur Entwicklung neuer Behandlungen für Tuberkulose beitragen .
Neurotoxizitätsstudien
Pyrazolinderivate, die strukturelle Ähnlichkeiten mit der in Frage stehenden Verbindung aufweisen, wurden auf ihr neurotoxisches Potenzial untersucht. Diese Studien umfassen die Untersuchung von Wirkungen auf die Acetylcholinesterase (AchE)-Aktivität, die Malondialdehyd (MDA)-Spiegel im Gehirn und die damit verbundenen Verhaltensparameter .
Wirkmechanismus
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide selectively inhibits JAK3, which is a non-receptor tyrosine kinase that is primarily expressed in immune cells. JAK3 plays a crucial role in the signaling pathways of immune cells, particularly T cells. Upon activation, JAK3 phosphorylates and activates signal transducer and activator of transcription (STAT) proteins, which then translocate to the nucleus and regulate gene expression. By inhibiting JAK3, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide can reduce the production of pro-inflammatory cytokines, such as interleukin-2, interleukin-4, interleukin-6, and interleukin-21, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to have significant biochemical and physiological effects in preclinical and clinical studies. In preclinical studies, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the proliferation of T cells. In clinical studies, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has been shown to improve the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. However, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has also been associated with some adverse effects, such as infections, malignancies, and liver enzyme elevations.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has several advantages and limitations for lab experiments. One advantage is that it is a selective inhibitor of JAK3, which allows for the specific targeting of immune cells. Another advantage is that it has been extensively studied in preclinical and clinical settings, which provides a wealth of information on its mechanism of action and potential therapeutic applications. However, N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide also has some limitations, such as its potential for off-target effects and its association with adverse effects, which need to be carefully considered in lab experiments.
Zukünftige Richtungen
N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has significant potential for future research and development. One future direction is the exploration of its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another future direction is the development of more selective JAK3 inhibitors that have improved safety profiles and fewer adverse effects. Additionally, the combination of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide with other immunomodulatory agents, such as biologics and small molecules, may provide synergistic effects and improve therapeutic outcomes.
Synthesemethoden
The synthesis of N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves a multi-step process that includes the reaction of 4-chloro-3,5-dimethylpyrazole with 2-bromoethylbenzenesulfonamide, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification through column chromatography.
Eigenschaften
IUPAC Name |
N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClN3O2S/c1-10-13(14)11(2)17(16-10)9-8-15-20(18,19)12-6-4-3-5-7-12/h3-7,15H,8-9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMIFLZAEKYOKC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNS(=O)(=O)C2=CC=CC=C2)C)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.80 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

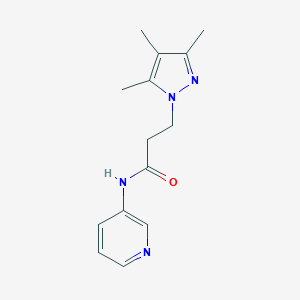
![3-[(Dimethylsulfamoyl)amino]phenyl piperidine-1-carboxylate](/img/structure/B497198.png)

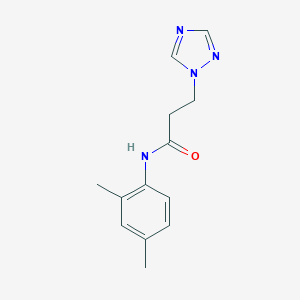

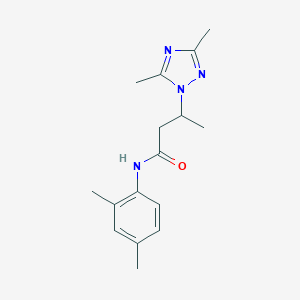
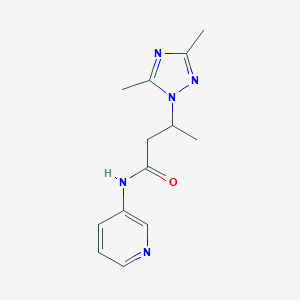
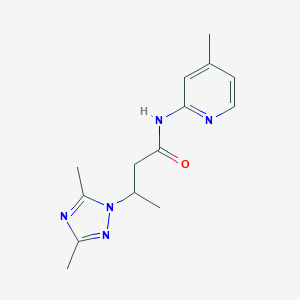
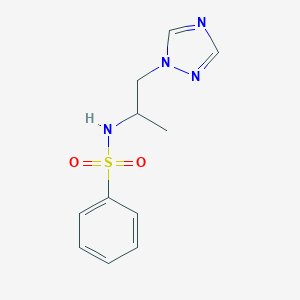
![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]-4-methylbenzenesulfonamide](/img/structure/B497213.png)
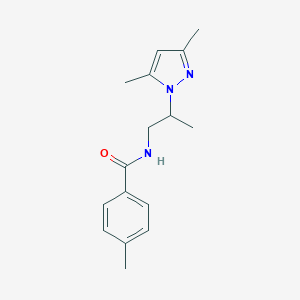

![N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B497218.png)
![3-Bromo-N-[2-(3,5-dimethyl-[1,2,4]triazol-1-yl)-propyl]-benzamide](/img/structure/B497219.png)